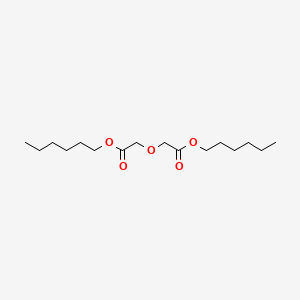
Diglycolic acid, di(hexyl) ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diglycolic acid, di(hexyl) ester is an organic compound with the molecular formula C₁₆H₃₀O₅ and a molecular weight of 302.4064 g/mol . This compound is a diester derivative of diglycolic acid, where two hexyl groups are esterified with the carboxyl groups of diglycolic acid. It is commonly used in various industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Diglycolic acid, di(hexyl) ester can be synthesized through the esterification of diglycolic acid with hexanol. The reaction typically involves heating diglycolic acid with hexanol in the presence of an acid catalyst such as sulfuric acid. The reaction is as follows:
HOCH2COOH+2C6H13OH→C6H13OCH2COOCH2C6H13+2H2O
Industrial Production Methods: On an industrial scale, the esterification process can be carried out in a continuous reactor system to ensure high yield and purity. The reaction mixture is typically refluxed to remove water, which drives the reaction to completion. The product is then purified through distillation or recrystallization .
Types of Reactions:
Hydrolysis: this compound can undergo hydrolysis in the presence of an acid or base to yield diglycolic acid and hexanol.
Oxidation: The ester can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride.
Major Products:
Hydrolysis: Diglycolic acid and hexanol.
Oxidation: Hexanoic acid and other carboxylic acids.
Reduction: Hexanol and other alcohols.
Applications De Recherche Scientifique
Diglycolic acid, di(hexyl) ester has several applications in scientific research:
Chemistry: Used as a plasticizer in the production of polyvinyl chloride (PVC) and other polymers.
Biology: Investigated for its potential use in biodegradable polymers and tissue engineering.
Medicine: Explored for its biocompatibility and potential use in drug delivery systems.
Mécanisme D'action
The mechanism of action of diglycolic acid, di(hexyl) ester involves its interaction with various molecular targets. In biological systems, it can be hydrolyzed by esterases to release diglycolic acid and hexanol, which can then participate in metabolic pathways. The ester groups can also undergo nucleophilic attack, leading to the formation of various intermediates and products .
Comparaison Avec Des Composés Similaires
Diglycolic acid, ethyl hexyl ester: Similar ester with ethyl and hexyl groups.
Diglycolic acid, 2-acetylphenyl hexyl ester: Contains an acetylphenyl group instead of a hexyl group.
Diglycolic acid, heptyl hexyl ester: Contains a heptyl group in addition to a hexyl group.
Uniqueness: Diglycolic acid, di(hexyl) ester is unique due to its specific ester groups, which impart distinct physical and chemical properties. Its flexibility and stability make it suitable for various industrial applications, particularly as a plasticizer and in the formulation of coatings and adhesives .
Propriétés
Numéro CAS |
32792-29-3 |
|---|---|
Formule moléculaire |
C16H30O5 |
Poids moléculaire |
302.41 g/mol |
Nom IUPAC |
hexyl 2-(2-hexoxy-2-oxoethoxy)acetate |
InChI |
InChI=1S/C16H30O5/c1-3-5-7-9-11-20-15(17)13-19-14-16(18)21-12-10-8-6-4-2/h3-14H2,1-2H3 |
Clé InChI |
HFMKUFQIARQMBH-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCOC(=O)COCC(=O)OCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


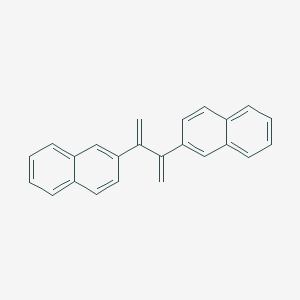

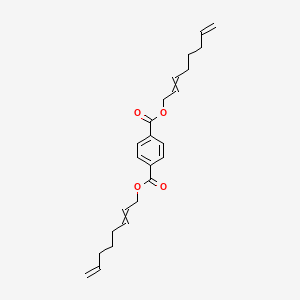
![Benzene, 1-[(cyclopropylmethyl)thio]-2,4-dinitro-](/img/structure/B14677198.png)
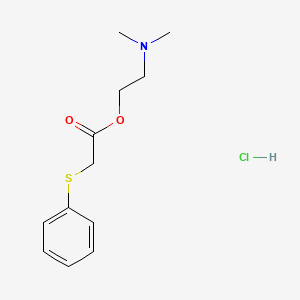
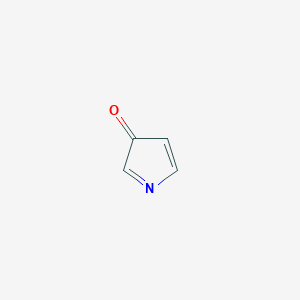

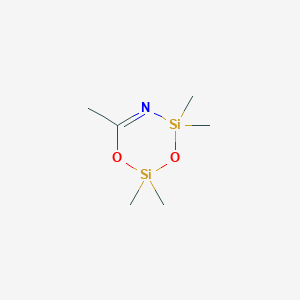
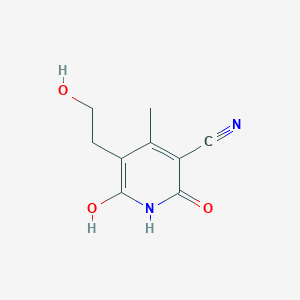

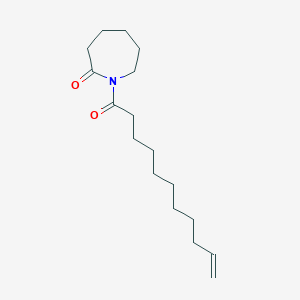

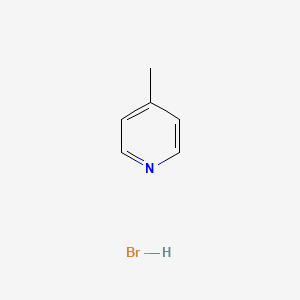
![2,2'-[1,4-Phenylenebis(methyleneoxymethylene)]bis(oxirane)](/img/structure/B14677275.png)
